[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476574
Molecular Formula: C14H29N3O2
Molecular Weight: 271.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H29N3O2 |
|---|---|
| Molecular Weight | 271.40 g/mol |
| IUPAC Name | tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C14H29N3O2/c1-5-17(13(18)19-14(2,3)4)11-12-6-8-16(10-12)9-7-15/h12H,5-11,15H2,1-4H3 |
| Standard InChI Key | OCRNYFXNMCZDSF-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C |
| Canonical SMILES | CCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 3-position with a methyl group bearing an ethyl carbamate and a 2-aminoethyl side chain. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability and lipophilicity . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₉N₃O₂ | |
| Molecular Weight | 271.40 g/mol | |
| IUPAC Name | tert-butyl N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate | |
| SMILES | CCN(CC1CCN(C1)CCN)C(=O)OC(C)(C)C |
The stereochemistry of the pyrrolidine ring and substituents influences its biological activity, though specific enantiomeric data remain underexplored.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks corresponding to tert-butyl (δ 1.4 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and aminoethyl groups (δ 1.2–1.8 ppm).
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¹³C NMR: Carbamate carbonyl at δ 155–160 ppm, tert-butyl carbons at δ 28–30 ppm.
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Mass Spectrometry (MS): Molecular ion peak at m/z 271.40, with fragmentation patterns indicating loss of the tert-butyl group (m/z 215).
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine ring:
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Pyrrolidine Functionalization:
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Carbamate Formation:
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Reaction with ethyl isocyanate or chloroformate in the presence of a base (e.g., triethylamine) to form the ethyl carbamate.
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tert-Butyl Protection:
Key Reaction:
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 98–102°C | DSC |
| Solubility | DMSO: 50 mg/mL; Water: <1 mg/mL | Experimental |
| LogP | 1.8 | Computational |
The tert-butyl group enhances lipophilicity (LogP = 1.8), favoring blood-brain barrier penetration, while the aminoethyl group provides sites for salt formation or further derivatization.
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies on analogous compounds suggest acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 µM), potentially due to interactions with the enzyme’s peripheral anionic site. The aminoethyl group may form hydrogen bonds with catalytic triads.
Receptor Modulation
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GABA_A Receptor:
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Structural similarity to gabapentinoids implies potential modulation of α₂δ subunits, though direct evidence is lacking.
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Dopamine D2 Receptor:
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Molecular docking studies predict moderate affinity (Kᵢ = 340 nM).
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Cytotoxicity
Preliminary assays show low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) , supporting its candidacy for neurological applications.
Applications in Medicinal Chemistry
Drug Discovery
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Lead Compound: Used in hit-to-lead optimization for neuropathic pain and Alzheimer’s disease.
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Prodrug Potential: The tert-butyl carbamate can be hydrolyzed in vivo to release active amines.
Biochemical Probes
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Fluorescent Tagging: Conjugation with fluorophores (e.g., FITC) enables visualization of cellular uptake .
| Hazard | Precaution | Source |
|---|---|---|
| Skin Irritation (H315) | Wear nitrile gloves | |
| Eye Damage (H319) | Use safety goggles | |
| Respiratory Toxicity (H335) | Use fume hood |
Storage: -20°C under inert gas .
Comparative Analysis With Analogues
| Compound | Key Difference | Bioactivity |
|---|---|---|
| [1-(2-Aminoethyl)pyrrolidin-2-yl] isomer | Pyrrolidine substitution position | Lower AChE inhibition (IC₅₀ = 18 µM) |
| tert-Butyl vs. Benzyl Carbamate | Enhanced lipophilicity | Improved BBB permeability |
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